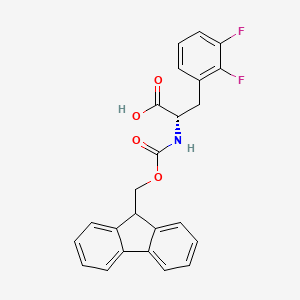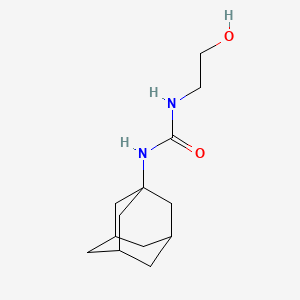
1-Adamantan-1-yl-3-(2-hydroxyethyl)urea
Vue d'ensemble
Description
La 1-adamantan-1-yl-3-(2-hydroxyethyl)urée est un composé chimique de formule moléculaire C₁₃H₂₂N₂O₂. Elle se caractérise par la présence d'un groupe adamantane, d'un groupe hydroxyle et d'une unité urée.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La 1-adamantan-1-yl-3-(2-hydroxyethyl)urée peut être synthétisée par un processus en plusieurs étapes impliquant la réaction de dérivés de l'adamantane avec de l'urée et des composés hydroxyle. Une méthode courante implique la réaction de la 1-adamantylamine avec de l'isocyanate de 2-hydroxyle dans des conditions contrôlées pour obtenir le produit souhaité .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la 1-adamantan-1-yl-3-(2-hydroxyethyl)urée ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard telles que les réactions de condensation, la purification par recristallisation et la caractérisation à l'aide de méthodes spectroscopiques .
Analyse Des Réactions Chimiques
Types de réactions : La 1-adamantan-1-yl-3-(2-hydroxyethyl)urée subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des composés carbonylés correspondants.
Réduction : L'unité urée peut être réduite dans des conditions spécifiques pour obtenir des dérivés aminés.
Substitution : Le groupe adamantane peut participer à des réactions de substitution, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des agents halogénants et des nucléophiles sont couramment utilisés dans les réactions de substitution.
Produits principaux :
Oxydation : Formation de composés carbonylés.
Réduction : Formation de dérivés aminés.
Substitution : Formation de dérivés adamantane substitués.
Applications de la recherche scientifique
La 1-adamantan-1-yl-3-(2-hydroxyethyl)urée a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisée comme intermédiaire dans la synthèse de molécules organiques complexes et de polymères.
Biologie : Étudiée pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et antivirales.
Médecine : Explorée pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux produits pharmaceutiques.
Industrie : Utilisée dans la production de produits chimiques et de matériaux de spécialité aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de la 1-adamantan-1-yl-3-(2-hydroxyethyl)urée implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe adamantane est connu pour améliorer la lipophilie et la stabilité du composé, lui permettant d'interagir avec les membranes lipidiques et les protéines. Le groupe hydroxyle peut former des liaisons hydrogène avec des molécules biologiques, influençant leur activité et leur fonction .
Composés similaires :
1-Adamantan-1-ylurée : Elle ne possède pas le groupe hydroxyle, ce qui entraîne des propriétés chimiques et biologiques différentes.
1-Adamantan-1-yl-3-(2-méthoxyéthyl)urée : Elle contient un groupe méthoxyéthyl au lieu d'un groupe hydroxyle, ce qui conduit à des variations de réactivité et d'applications.
1-Adamantan-1-yl-3-(2-aminoéthyl)urée : Elle comporte un groupe aminoéthyl, ce qui peut modifier considérablement son activité biologique.
Unicité : La 1-adamantan-1-yl-3-(2-hydroxyethyl)urée est unique en raison de la présence à la fois du groupe adamantane et du groupe hydroxyle, qui confèrent une réactivité chimique distincte et des activités biologiques potentielles. Ses caractéristiques structurelles en font un composé précieux pour diverses applications de recherche scientifique .
Applications De Recherche Scientifique
1-Adamantan-1-yl-3-(2-hydroxyethyl)urea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-adamantan-1-yl-3-(2-hydroxyethyl)urea involves its interaction with specific molecular targets and pathways. The adamantane group is known to enhance the lipophilicity and stability of the compound, allowing it to interact with lipid membranes and proteins. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
1-Adamantan-1-ylurea: Lacks the hydroxyethyl group, resulting in different chemical and biological properties.
1-Adamantan-1-yl-3-(2-methoxyethyl)urea: Contains a methoxyethyl group instead of a hydroxyethyl group, leading to variations in reactivity and applications.
1-Adamantan-1-yl-3-(2-aminoethyl)urea: Features an aminoethyl group, which can significantly alter its biological activity.
Uniqueness: 1-Adamantan-1-yl-3-(2-hydroxyethyl)urea is unique due to the presence of both the adamantane and hydroxyethyl groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various scientific research applications .
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-(2-hydroxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-2-1-14-12(17)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,16H,1-8H2,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHYFNMMUBVBEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120615-92-1 | |
| Record name | 1-(1-Adamantyl)-3-(2-hydroxyethyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120615921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-ADAMANTYL)-3-(2-HYDROXYETHYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X28Y8N3KQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2557381.png)
![ethyl 2-(2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2557382.png)
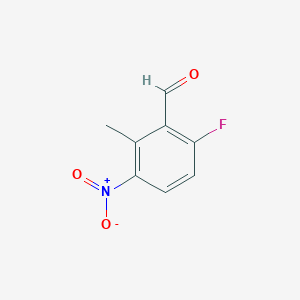
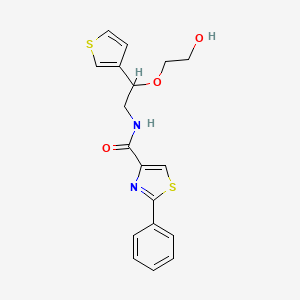
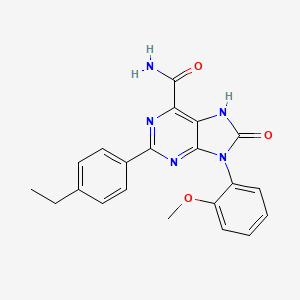
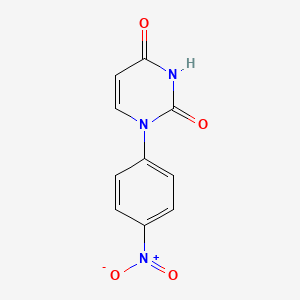
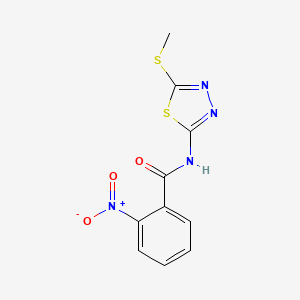
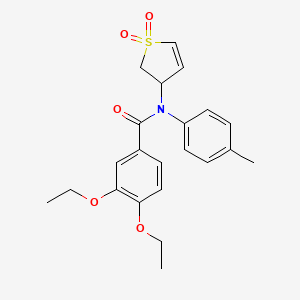
![6-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-3-carboxamide](/img/structure/B2557396.png)
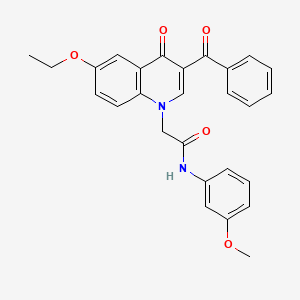
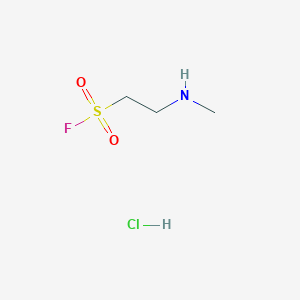
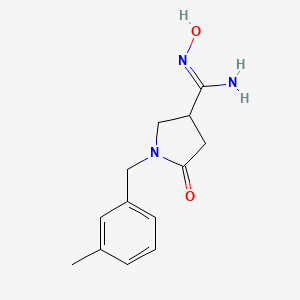
![(E)-N-[2-(Methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-phenylethenesulfonamide](/img/structure/B2557402.png)
